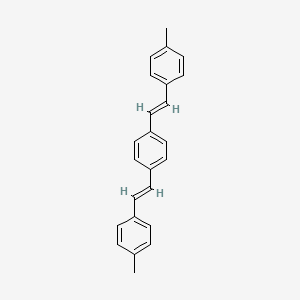

(S)-4-苄基-3-(戊-4-烯酰)恶唑烷-2-酮

描述

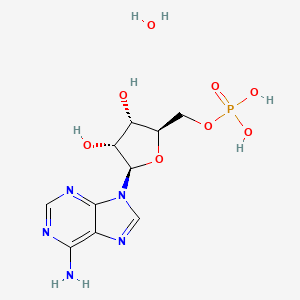

The compound "(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one" is a member of the oxazolidinone family, which are heterocyclic chemical compounds containing an oxazole ring fused with a lactam structure. These compounds have been extensively studied due to their diverse biological activities and their utility in organic synthesis as intermediates and chiral auxiliaries .

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves cyclization reactions and subsequent functional group transformations. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones are synthesized to serve as Michael acceptors in addition reactions with glycine derivatives, showcasing their utility in stereoselective synthesis . The synthesis of (R)- and (S)-2,3-methanovaline from related oxazolidinone precursors further exemplifies the versatility of these compounds in generating complex chiral molecules .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. This structure imparts rigidity and a defined three-dimensional shape, which is crucial for their biological activity and their role in stereoselective synthesis. The ordered structures of oligomers of oxazolidin-2-ones, as suggested by their NMR spectra, indicate that these molecules can adopt conformations that are favorable for specific chemical interactions .

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions, often acting as intermediates or catalysts. They are known to exhibit excellent diastereoselectivity in addition reactions, as demonstrated by the use of (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones in reactions with glycine derivatives . The ability to control the stereochemistry of the resulting products is a significant advantage in the synthesis of chiral molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their heterocyclic structure. They are typically solid at room temperature and may exhibit varying solubilities in organic solvents. Their reactivity can be fine-tuned by substituting different functional groups at specific positions on the ring. For example, the introduction of a benzylidene moiety at the 5-position of 4-oxazolidinones has been shown to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating that minor changes in the structure can lead to significant biological effects . Additionally, the kinetic resolution of oxazolidinone derivatives using lipase catalysis demonstrates their potential in asymmetric synthesis, providing access to enantiomerically pure compounds .

科学研究应用

合成和立体化学

氨基酸和恶唑烷酮的合成:(S)-4-苄基-3-(戊-4-烯酰)恶唑烷-2-酮已被用于合成各种氨基酸和恶唑烷酮。在一项研究中,(S)-丙氨酸和(S)-苯丙氨酸等氨基酸的钠盐与新戊醛缩合形成亚胺,然后环化得到具有高非对映选择性的恶唑烷酮 (Seebach 和 Fadel,1985).

手性烯醇酸合成:该化合物还被用于 2-取代 4-氨基丁酸 (GABA) 类似物的对映选择性合成中。这涉及从类似恶唑烷-2-酮衍生的手性烯醇酸进行氰甲基化,证明了该化合物在产生对映选择性产物中的作用 (Azam、D'souza 和 Wyatt,1996).

抗癌活性

- 抗白血病药物开发:一项研究探索了神经酰胺杂环类似物(包括 3-烷酰或苯甲酰-4-(1-羟基-2-烯基)-恶唑烷-2-酮)作为潜在抗白血病药物的用途。这些化合物由手性氮丙啶-2-羧酸酯合成,对人白血病 HL-60 细胞表现出有希望的抗白血病活性 (Singh 等人,2011).

抗菌应用

- 抗菌活性评估:对 1,3-恶唑烷酮衍生物(包括 (S)-4-(4-氨基苄基)-2(1H)-1,3-恶唑烷酮)的研究表明具有抗菌特性。其中一种化合物对金黄色葡萄球菌的抗菌活性优于标准抗生素氯霉素。该研究突出了这些化合物在抗菌应用中的潜力 (Karaman 等人,2018).

其他应用

- 药物合成的酶法:已经开发出酶法来合成恶唑烷-2-酮衍生物,包括 (S)-3-[5-(4-氟-苯基)-5-羟基-戊酰]-4-苯基-恶唑烷-2-酮。该化合物是依泽替米贝合成的中间体,依泽替米贝是一种胆固醇吸收抑制剂。该研究强调了酶在合成医学上重要化合物的有效应用 (Singh、Goel、Rai 和 Banerjee,2013).

属性

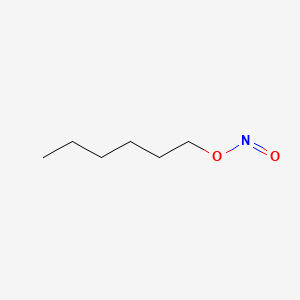

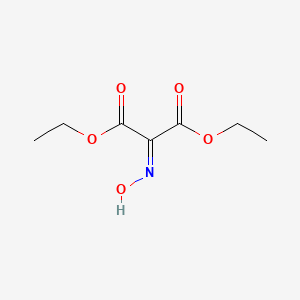

IUPAC Name |

(4S)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEZZGBUHSYSJM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。